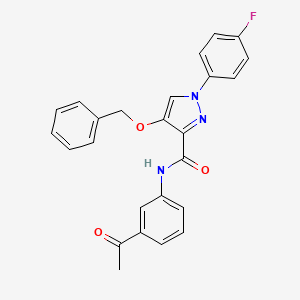
N-(3-acetylphenyl)-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C25H20FN3O3 and its molecular weight is 429.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-acetylphenyl)-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the acetyl and benzyloxy groups. The specific synthetic pathway may vary among studies but generally follows a similar approach to other pyrazole derivatives.
2.1 Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Dexamethasone (Standard) | 76% | 86% |
Studies have demonstrated that similar pyrazole derivatives can achieve up to 85% inhibition of TNF-α at certain concentrations, indicating their potential as anti-inflammatory agents .
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazoles are known to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25.1 |
| Escherichia coli | TBD |
| Bacillus subtilis | TBD |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
2.3 Anticancer Activity
Recent studies have highlighted the potential anticancer effects of pyrazole derivatives. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | TBD |
| A549 (Lung Cancer) | TBD |
The mechanism often involves the inhibition of key signaling pathways associated with cancer progression, making these compounds valuable in cancer therapeutics .
3. Case Studies and Research Findings
A series of studies have explored the pharmacological activities of pyrazole derivatives, including this compound:
- El-Sayed et al. synthesized new pyrazole derivatives and reported optimal anti-inflammatory activity comparable to established drugs like diclofenac sodium .
- Burguete et al. focused on the antimicrobial properties of related compounds, demonstrating significant inhibition against various pathogens .
- Nagarapu et al. evaluated a new series of pyrazoles for their analgesic and anti-inflammatory effects in vivo, indicating strong therapeutic potential .
4.
This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer domains. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3/c1-17(30)19-8-5-9-21(14-19)27-25(31)24-23(32-16-18-6-3-2-4-7-18)15-29(28-24)22-12-10-20(26)11-13-22/h2-15H,16H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNQXTMMONACKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














